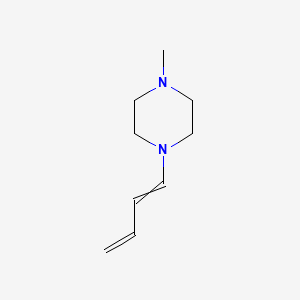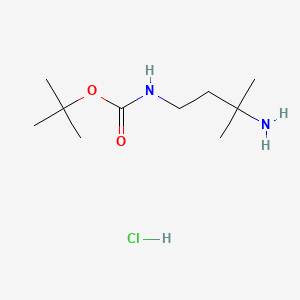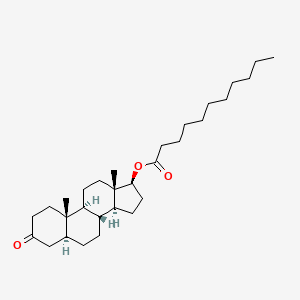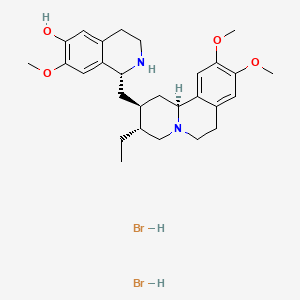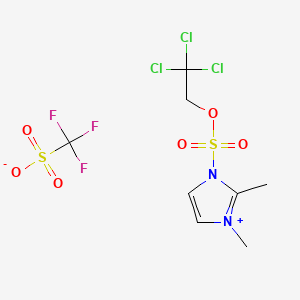
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves several steps. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher efficiency and consistency.
Analyse Des Réactions Chimiques
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the triflate anion can participate in various ionic interactions, affecting the compound’s overall reactivity and stability .
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium triflate: This compound has a similar imidazolium core but with different alkyl substituents, leading to variations in its physical and chemical properties.
1-Ethyl-3-methylimidazolium triflate: Another imidazolium-based compound with different alkyl groups, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazolium triflate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium-based compounds .
Propriétés
IUPAC Name |
2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBDWITZWWGFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3F3N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)

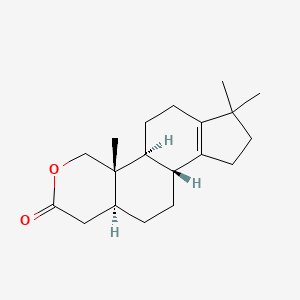

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)

